Tofisopam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Understanding the GABAA Receptor and Neurotransmission

Tofisopam acts as a ligand, meaning it binds to specific sites on proteins. In the central nervous system, Tofisopam binds to the GABAA receptor benzodiazepine modulatory site []. GABAA receptors are crucial components of inhibitory neurotransmission, the process by which neurons decrease the activity of other neurons. Benzodiazepines, a class of medications that includes Tofisopam, are known to enhance the effects of the neurotransmitter GABA (gamma-aminobutyric acid) []. By interacting with the GABAA receptor, Tofisopam offers a valuable tool for researchers to study the function of these receptors and the mechanisms by which drugs like benzodiazepines produce their effects. This research can inform the development of new therapeutic agents targeting the GABAA receptor system for various neurological conditions.

Tofisopam, also known by its synonyms Emandaxin and Grandaxin, is a 2,3-benzodiazepine compound with the chemical formula and a molar mass of approximately 382.46 g/mol. Unlike traditional benzodiazepines that typically exhibit sedative and anticonvulsant properties, tofisopam is primarily recognized for its anxiolytic effects without causing sedation, muscle relaxation, or amnesia . It is marketed in several European countries for the treatment of anxiety and alcohol withdrawal symptoms, typically administered in doses ranging from 50 to 300 mg per day .

Synthesis Reactions:

- Tofisopam can be synthesized through a combination of Friedel–Crafts acylation and photoinduced carboxylation reactions, which facilitate the formation of carbon-carbon bonds essential for its structure .

Tofisopam exhibits unique biological activity primarily as an anxiolytic agent. Its mechanism of action involves enhancing the effects of other ligands rather than directly binding to GABA receptors, akin to barbiturates . It has been shown to enhance the anticonvulsant effects of classical benzodiazepines like diazepam but does not independently exhibit anticonvulsant properties .

Additionally, tofisopam has been identified as an inhibitor of the liver enzyme CYP3A4, raising concerns about potential drug interactions with other medications metabolized by this pathway .

Tofisopam can be synthesized through various methods, including:

- Friedel–Crafts Acylation: This method involves the acylation of aromatic compounds using acyl chlorides in the presence of a Lewis acid catalyst.

- Photoinduced CO2 Fixation: This innovative approach combines renewable substances through light-induced reactions to form the necessary carbon frameworks for tofisopam synthesis .

- Acid-Catalyzed Reactions: Utilizing a mixture of hydrochloric acid and acetic acid or sulfuric acid and acetic acid can facilitate specific transformations during synthesis .

Tofisopam is primarily used in clinical settings for:

- Anxiety Disorders: Prescribed for managing anxiety symptoms due to its anxiolytic properties.

- Alcohol Withdrawal: Used to alleviate withdrawal symptoms in patients undergoing detoxification.

- Potential Antipsychotic Effects: Its unique mechanism may offer therapeutic benefits in treating schizophrenia, although further research is warranted .

Research indicates that tofisopam can interact with various medications due to its inhibition of CYP3A4. This interaction may lead to increased plasma levels of drugs that are substrates for this enzyme, potentially causing adverse effects or therapeutic failures . Careful monitoring is recommended when prescribing tofisopam alongside other medications metabolized by CYP3A4.

Tofisopam shares structural similarities with other benzodiazepines but is distinct in its pharmacological profile. Here are some similar compounds:

| Compound Name | Type | Key Properties |

|---|---|---|

| Diazepam | 1,4-benzodiazepine | Sedative, muscle relaxant, anticonvulsant |

| Alprazolam | 1,4-benzodiazepine | Anxiolytic with sedative effects |

| Clonazepam | 1,4-benzodiazepine | Anticonvulsant and anxiolytic |

| Midazolam | 1,4-benzodiazepine | Short-acting sedative |

Uniqueness of Tofisopam:

Molecular Formula and Mass

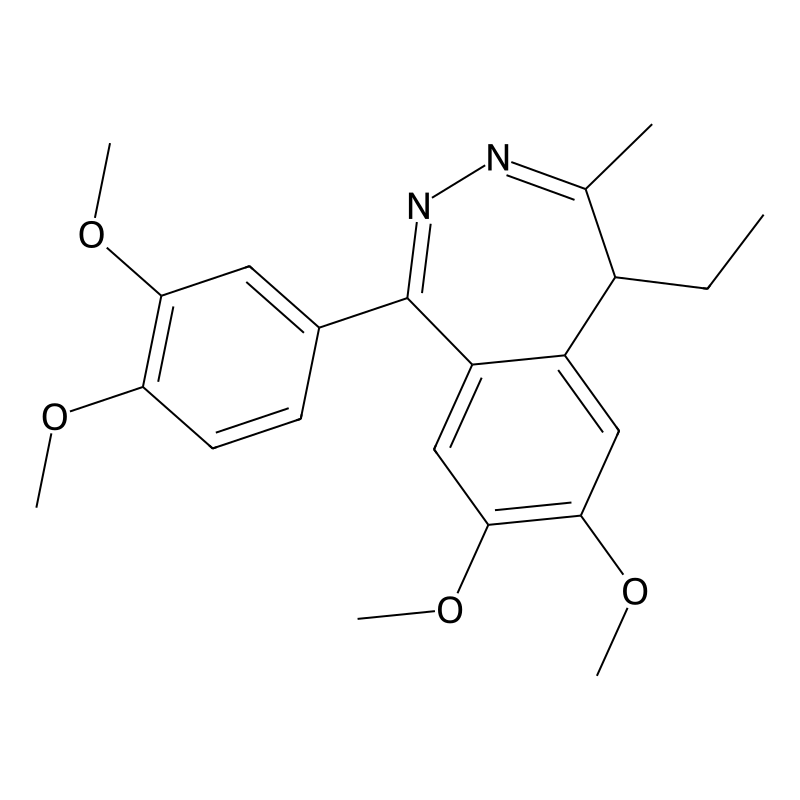

Tofisopam possesses the molecular formula C₂₂H₂₆N₂O₄, corresponding to a molecular weight of 382.45 g/mol. This formula reflects the compound’s complex heterocyclic framework, which incorporates four oxygen atoms and two nitrogen atoms within its benzodiazepine core. The molecular weight has been experimentally verified through mass spectrometry, with prominent ion peaks observed at m/z 298, 313, and 383 in electrospray ionization (ESI) spectra.

Table 1: Molecular Identity of Tofisopam

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₂H₂₆N₂O₄ | |

| Molecular Weight | 382.45 g/mol | |

| CAS Registry Number | 22345-47-7 | |

| IUPAC Name | 1-(3,4-Dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine |

Structural Features

2,3-Benzodiazepine Core

The defining feature of tofisopam is its 2,3-benzodiazepine core, a seven-membered ring system fused to a benzene moiety. This contrasts with conventional anxiolytic benzodiazepines, which typically exhibit 1,4- or 1,5-ring substitutions. The nitrogen atoms at positions 2 and 3 create a unique electronic environment that influences the compound’s receptor-binding affinity and metabolic stability.

Substituent Pattern

- Dimethoxy groups: Four methoxy (-OCH₃) groups occupy positions 3, 4, 7, and 8 on the aromatic rings. These electron-donating groups enhance lipophilicity and may contribute to π-π stacking interactions with biological targets.

- Methyl and ethyl groups: A methyl group at position 4 and an ethyl group at position 5 introduce steric bulk, potentially affecting the molecule’s conformational flexibility and solubility profile.

The three-dimensional structure has been confirmed through X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, with key NOE correlations observed between the ethyl side chain and adjacent methoxy protons.

Physicochemical Properties

Melting Point

Tofisopam exhibits a sharp melting point at 157°C, indicative of high crystalline purity. This property facilitates its formulation into solid dosage forms while requiring careful temperature control during manufacturing processes.

Solubility

While explicit solubility data remain limited in public literature, structural analogs suggest:

- Lipophilicity: Predicted logP value of 3.2±0.5, favoring solubility in organic solvents like methanol and acetonitrile over aqueous media.

- pH-dependent behavior: The absence of ionizable groups within physiological pH ranges (1–8) suggests negligible pH-solubility effects, consistent with its stability in gastrointestinal fluids.

Stability

Stability studies using reversed-phase high-performance liquid chromatography (RP-HPLC) demonstrate:

- Thermal stability: No degradation observed at 40°C for 48 hours under dry conditions.

- Photolability: Significant decomposition occurs upon exposure to UV light (310 nm), necessitating storage in amber glass containers at temperatures <15°C.

- Oxidative resistance: Stable against hydrogen peroxide (3% v/v) over 24 hours, unlike many benzodiazepine derivatives.

Table 2: Key Physicochemical Parameters

| Property | Value/Characteristic | Source |

|---|---|---|

| Melting Point | 157°C | |

| λₘₐₓ (UV-Vis) | 310 nm (in methanol) | |

| Recommended Storage | 2–8°C, protected from light | |

| HPLC Retention Time | 3.32 minutes (C18 column) |

Tofisopam exhibits its primary pharmacological activity through selective inhibition of specific phosphodiesterase isoenzymes, demonstrating a unique mechanism of action that distinguishes it from classical benzodiazepines [1] [2]. Research has established that tofisopam acts as an isoenzyme-selective inhibitor of phosphodiesterases with highest affinity to phosphodiesterase-4A1 (0.42 μM), followed by phosphodiesterase-10A1 (0.92 μM), phosphodiesterase-3 (1.98 μM), and phosphodiesterase-2A3 (2.11 μM) [1] [2] [3].

The selective inhibition of phosphodiesterase-4A1 represents the primary mechanism underlying tofisopam's therapeutic effects. Phosphodiesterase-4 isoenzymes are the predominant cyclic adenosine monophosphate-hydrolyzing enzymes in the immune system and central nervous system [1] [4]. By inhibiting phosphodiesterase-4A1, tofisopam prevents the breakdown of cyclic adenosine monophosphate, leading to increased intracellular levels of this critical second messenger [1] [4]. This elevation in cyclic adenosine monophosphate levels subsequently activates protein kinase A signaling pathways, ultimately leading to phosphorylation of the transcription factor cyclic adenosine monophosphate response element binding protein [4].

The inhibition of phosphodiesterase-10A1 by tofisopam represents a particularly significant mechanism for its antipsychotic properties. Phosphodiesterase-10 is highly expressed in the striatum and related brain regions, with its distribution largely overlapping with the girisopam binding sites that have been identified as therapeutic targets for 2,3-benzodiazepines [1] [5]. The selective inhibition of phosphodiesterase-10A1 is considered a promising target for antipsychotic activity, particularly for addressing negative symptoms of psychosis [1] [2].

The combined partial inhibition of phosphodiesterase-4 and phosphodiesterase-10, along with phosphodiesterase-2, represents the underlying mechanism for tofisopam's unique therapeutic profile [1] [2]. This multi-target approach provides distinct advantages over selective phosphodiesterase inhibitors, particularly in preventing dose-limiting side effects such as emesis that are commonly induced by selective phosphodiesterase-4 inhibition [1] [6]. The dual or triple inhibition of phosphodiesterase isoenzymes creates additive or synergistic effects that result in therapeutic activity with a more favorable safety profile [1] [2].

Phosphodiesterase-2A3 and phosphodiesterase-3 inhibition by tofisopam contribute to its neurochemical effects through modulation of both cyclic adenosine monophosphate and cyclic guanosine monophosphate signaling pathways [1] [4]. Phosphodiesterase-2A3 is involved in neuronal signaling regulation, while phosphodiesterase-3 is known to affect cardiac contractility by increasing intracellular levels of cyclic adenosine monophosphate [1].

| Table 1: Tofisopam Phosphodiesterase Inhibition Profile | |||

|---|---|---|---|

| PDE Isoenzyme | Affinity (μM) | Inhibition Type | Functional Impact |

| PDE-4A1 | 0.42 | Highest affinity | Primary target, anti-inflammatory, antidepressant effects |

| PDE-10A1 | 0.92 | High affinity | Antipsychotic activity, negative symptoms |

| PDE-3 | 1.98 | Moderate affinity | Cardiac contractility modulation |

| PDE-2A3 | 2.11 | Moderate affinity | Neuronal signaling regulation |

Mechanism Distinction from Classical 1,4-Benzodiazepines: Absence of gamma-Aminobutyric Acid Receptor Binding

Tofisopam demonstrates a fundamentally different mechanism of action compared to classical 1,4-benzodiazepines, primarily characterized by its absence of binding to gamma-aminobutyric acid receptors [1] [7] [2]. Unlike traditional benzodiazepines that exert their effects through direct binding to the benzodiazepine binding site of the gamma-aminobutyric acid receptor, tofisopam does not bind to either the 1,4-benzodiazepine binding sites or the gamma-aminobutyric acid receptors themselves [7] [2] [8].

This mechanistic distinction is attributed to the structural differences between tofisopam and classical benzodiazepines. Tofisopam belongs to the 2,3-benzodiazepine class, where the nitrogen atoms are positioned at the 2,3-vicinal positions, contrasting with the 1,4-positioning found in classical benzodiazepines [7] [9]. This spatial reorganization of nitrogen atoms fundamentally alters the compound's pharmacokinetic and pharmacodynamic properties, resulting in a unique pharmacological profile [9].

Despite not binding directly to gamma-aminobutyric acid receptors, tofisopam demonstrates an indirect modulatory effect on gamma-aminobutyric acid neurotransmission. Research has shown that tofisopam enhances the binding of benzodiazepines and muscimol to their respective binding sites, suggesting an allosteric modulation of gamma-aminobutyric acid receptor function [7] [10]. This enhancement occurs through a mechanism that differs from direct receptor binding, potentially involving downstream signaling pathways activated by phosphodiesterase inhibition [7].

The pharmacological profile resulting from this mechanistic distinction is markedly different from classical benzodiazepines. While classical 1,4-benzodiazepines produce pronounced sedative, muscle relaxant, and anticonvulsant effects through gamma-aminobutyric acid receptor potentiation, tofisopam exhibits minimal sedative effects and lacks appreciable muscle relaxant and anticonvulsant properties [7] [9]. Tofisopam produces sedation only at higher doses and does not induce sleep even at subtoxic doses [7].

The absence of direct gamma-aminobutyric acid receptor binding also contributes to tofisopam's reduced potential for tolerance development and dependence. Unlike classical benzodiazepines, tolerance to tofisopam has not been reported even after repeated administration [7] [9]. This characteristic, combined with its unique mechanism of action, provides significant therapeutic advantages in long-term treatment scenarios.

Furthermore, the mechanism distinction extends to tofisopam's cognitive effects. While classical benzodiazepines are associated with cognitive impairment and psychomotor dysfunction, tofisopam has been shown to have minimal cognitive dysfunction and may even exhibit mild cognitive stimulatory effects [9]. This profile makes tofisopam particularly suitable for patients requiring anxiolytic therapy without the cognitive burden associated with traditional benzodiazepines.

| Table 2: Mechanism Distinction Between Tofisopam and Classical Benzodiazepines | ||

|---|---|---|

| Characteristic | Tofisopam (2,3-benzodiazepine) | Classical 1,4-benzodiazepines |

| GABA-A receptor binding | No direct binding | Direct binding and potentiation |

| Benzodiazepine receptor binding | No binding | High affinity binding |

| Primary mechanism | PDE inhibition | GABA-A receptor modulation |

| Sedative effects | Minimal/absent | Pronounced |

| Muscle relaxant effects | Minimal/absent | Pronounced |

| Anticonvulsant effects | Minimal/absent | Pronounced |

| Anxiolytic effects | Present | Present |

| Antipsychotic effects | Present | Absent |

Anxiolytic and Antipsychotic Effects: Neurochemical Basis and Striatal Activity

The anxiolytic and antipsychotic effects of tofisopam are mediated through complex neurochemical mechanisms that involve multiple neurotransmitter systems and specific brain regions, particularly the striatum [1] [11] [12]. The neurochemical basis of these effects is fundamentally linked to tofisopam's ability to modulate cyclic nucleotide signaling pathways through phosphodiesterase inhibition, which subsequently affects various neurotransmitter systems [1] [4].

The anxiolytic effects of tofisopam are mediated through multiple neurochemical pathways. Research has demonstrated that tofisopam's antidepressant-like and anxiolytic activities are mediated by the serotonergic, catecholaminergic, and opioidergic systems [12]. The compound's ability to increase cyclic adenosine monophosphate levels through phosphodiesterase-4 inhibition leads to enhanced protein kinase A activity, which subsequently affects the phosphorylation of various downstream targets including the cyclic adenosine monophosphate response element binding protein [4]. This signaling cascade contributes to long-term neuroplasticity changes that underlie the therapeutic effects.

The striatal activity of tofisopam represents a crucial component of its neurochemical mechanism. The compound exhibits specific binding to striatal regions, particularly through its interaction with girisopam binding sites that are highly concentrated in the striatum and related brain regions [1] [5] [13]. These binding sites have been identified as a novel class of recognition sites for 2,3-benzodiazepines, with tofisopam and related compounds showing high affinity binding in the striatum [5] [13]. The distribution of these binding sites largely overlaps with the distribution of phosphodiesterase-10 isoenzymes, suggesting a mechanistic link between the two systems [1].

The antipsychotic effects of tofisopam are particularly notable for their effectiveness against negative symptoms of psychosis. Research has shown that tofisopam can ameliorate dizocilpine-induced prolongation of immobility, which is considered a model of negative symptoms of psychosis [1] [2]. This effect is mediated through the combined inhibition of phosphodiesterase-4 and phosphodiesterase-10, with phosphodiesterase-10 being recognized as a promising target for antipsychotic activity [1] [2].

The dopaminergic system plays a central role in tofisopam's antipsychotic effects. Tofisopam has been shown to have mixed dopamine agonist and antagonist properties, with the compound inducing an acute increase in the sensitivity of central dopaminergic receptors [7] [11]. This effect can be prevented by pretreatment with lithium, suggesting that tofisopam's dopaminergic effects involve modulation of receptor sensitivity rather than direct receptor binding [11]. The compound enhances the behavioral actions of various dopaminergic drugs, including both direct agonists like apomorphine and indirect agonists like amphetamine and amineptine [11].

The neurochemical basis of tofisopam's effects also involves modulation of cyclic guanosine monophosphate signaling through phosphodiesterase-2 and phosphodiesterase-3 inhibition [1] [4]. This dual cyclic nucleotide modulation creates a unique neurochemical profile that contributes to both anxiolytic and antipsychotic effects. The increase in cyclic guanosine monophosphate levels activates protein kinase G signaling pathways, leading to smooth muscle relaxation and neuroprotective effects [4].

The striatal localization of tofisopam's effects is particularly relevant for its antipsychotic properties, as the striatum is a key brain region involved in motor control and dopaminergic signaling [14] [15]. The specific binding to striatal regions, combined with the modulation of dopaminergic neurotransmission, contributes to tofisopam's ability to address both positive and negative symptoms of psychosis while maintaining a favorable side effect profile compared to traditional antipsychotics [1] [2].

| Table 3: Neurochemical Basis of Tofisopam's Anxiolytic and Antipsychotic Effects | ||

|---|---|---|

| Neurochemical System | Effect/Modulation | Therapeutic Relevance |

| Cyclic AMP (cAMP) | Increased levels via PDE-4 inhibition | Anti-inflammatory, antidepressant effects |

| Cyclic GMP (cGMP) | Increased levels via PDE-2/3 inhibition | Neuroprotective, anxiolytic effects |

| Dopaminergic system | Enhanced receptor sensitivity | Antipsychotic activity |

| Striatal activity | Specific binding to striatal regions | Motor function modulation |

| Girisopam binding sites | High affinity binding in striatum | Anxiolytic without sedation |

| Protein kinase A (PKA) | Enhanced activity through cAMP elevation | Memory and learning enhancement |

| Protein kinase G (PKG) | Enhanced activity through cGMP elevation | Smooth muscle relaxation |

| CREB signaling | Increased phosphorylation and transcription | Long-term neuroplasticity |

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H400 (97.5%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

N05 - Psycholeptics

N05B - Anxiolytics

N05BA - Benzodiazepine derivatives

N05BA23 - Tofisopam

Mechanism of Action

KEGG Target based Classification of Drugs

Ligand-gated ion channels

GABA (ionotropic)

GABR [HSA:2554 2555 2556 2557 2558 2559 2560 2561 2562 2563 2564 2565 2566 2567 2568 55879] [KO:K05175 K05181 K05184 K05185 K05186 K05189 K05192]

Pictograms

Irritant;Environmental Hazard

Other CAS

Metabolism Metabolites

Wikipedia

Biological Half Life

Dates

Antiamnesic effects of tofisopam against scopolamine-induced cognitive impairments in rats

Umut İrfan Üçel, Özgür Devrim Can, Ümide Demir Özkay, Emel UlupinarPMID: 31981560 DOI: 10.1016/j.pbb.2020.172858

Abstract

In this study, we investigated the potential therapeutic effects of tofisopam, a 2,3-benzodiazepine derivative anxiolytic, on cognitive deficits in rats with scopolamine-induced amnesia. Cognitive performance of the rats was investigated by using the Morris water maze and passive avoidance tests. Changes in motor activity were assessed by using the activity cage and Rota-rod tests and then morphological changes in the hippocampus were assessed via immunohistochemical stainings. The results indicated that scopolamine impaired learning and memory parameters in rats. Worsened cognitive performance, neuronal loss, and decreased hippocampal synaptophysin, Ki-67, and glial fibrillary acidic protein density were observed. Tofisopam administration at a dose of 50 mg/kg for seven days improved the impaired cognitive performance, enhanced the attenuated synaptic transmission in the hippocampus, increased proliferation in subgranular zones, and improved the decrease in astrocytes in amnesic rats. These findings point out the anti-amnesic effects of tofisopam with concomitant improvements in the hippocampal synaptogenesis, neurogenesis, and glial plasticity, for the first time. Presented beneficial effects of tofisopam on cognitive dysfunctions may have a notable clinical value considering the fact that one of the most important side effects of 1,4-benzodiazepines, which are classical anxiolytic drugs, is amnesia. However, these preclinical results need to be confirmed with further clinical studies, first.Enantiomeric quality control of R-Tofisopam by HPLC using polysaccharide-type chiral stationary phases in polar organic mode

Mohammadhassan Foroughbakhshfasaei, Zoltán-István Szabó, Arash Mirzahosseini, Péter Horváth, Gergő TóthPMID: 29999177 DOI: 10.1002/elps.201800220

Abstract

A novel, fast and economic chiral HPLC method was developed and validated for the resolution of the four isomers of tofisopam. The separation capacity of eleven different chiral columns: six polysaccharide-type including three amylose-based (Chiralpak AD, Chiralpak AD-RH and Chiralpak AS) and three cellulose-based (Chiralcel OD, Chiralcel OJ and Lux Cellulose-4); three cyclodextrin- (Quest-BC, Quest-C2 and Quest-CM) and two macrocyclic glycopeptide antibiotic-type (Chirobiotic T and Chirobiotic TAG) were screened using polar organic or reversed-phase mode. Chiralpak AD, based on amylose tris(3,5-dimethylphenylcarbamate) as chiral selector with neat methanol was identified as the most promising system. In order to improve resolution, an orthogonal experimental design was employed, altering the concentration of 2-propanol, column temperature, and flow rate in a multivariate manner. Using the optimized method (85/15 v/v methanol/2-propanol, 40°C, flow rate: 0.7 mL/min) we were not only able to separate the four isomers but also detect 0.1% S-enantiomer as chiral impurity in R-tofisopam. This is important since the latter is under development as a single enantiomeric agent. Thermodynamic investigation revealed an unusual entropy and enthalpy-entropy co-driven controlled enantioseparation on Chiralcel OJ and on Chiralpak AD column, respectively. Our newly developed HPLC method was validated according to the ICH guidelines and its application was tested on a pharmaceutical formulation containing the racemic mixture of the drug. As a further novelty, a separate circular dichroism method was applied for the investigation of the interconversion kinetics of tofisopam conformers, which proved to be crucial for sample preparation and method validation.Emerging therapies for gout

N Lawrence Edwards, Alexander SoPMID: 24703353 DOI: 10.1016/j.rdc.2014.01.013

Abstract

Over the past decade much has been learned about the mechanisms of crystal-induced inflammation and renal excretion of uric acid, which has led to more specific targeting of gout therapies and a more potent approach to future management of gout. This article outlines agents being developed for more aggressive lowering of urate and more specific anti-inflammatory activity. The emerging urate-lowering therapies include lesinurad, arhalofenate, ulodesine, and levotofisopam. Novel gout-specific anti-inflammatories include the interleukin-1β inhibitors anakinra, canakinumab, and rilonacept, the melanocortins, and caspase inhibitors. The historic shortcomings of current gout treatment may, in part, be overcome by these novel approaches.Different techniques for the determination of tofisopam

Nesrin K Ramadan, Afaf O Mohamed, Roaida M Fouad, Azza A MoustafaPMID: 24672866 DOI: 10.5740/jaoacint.11-230

Abstract

Five simple and sensitive methods were developed for the determination of tofisopam (TF). The first four are stability-indicating depending on the determination of TF in the presence of its degradation product, while the fifth depended on the determination of TF via its degradation product. Method A was based on first and second derivative spectrophotometry, D and 2D, measuring the amplitude at 298 and 332 nm in the case of 1D and at 312 and 344 nm in the case of 2D. Method B depended on measuring the peak amplitude of the first derivative of the ratio spectra 1DD at 336 nm. Method C was based on difference spectrophotometry by measuring deltaA at 366 nm. Method D was a TLC method using silica gel 60 F254 plates, the optimized mobile phase ethyl acetate-methanol-ammonium hydroxide 10% (8.5 + 1.0 + 0.5, v/v/v), and quantification by densitometric scanning at 315 nm. In method E, spectrofluorometry was applied for the determination of TF via its degradation product; maximum emission was 383 nm when excitation was 295 nm. Linearities were obtained in the concentration range 2-20 microg/mL for methods A, B, and C and 2-20 microg/band and 0.2-1.6 microg/mL for D and E, respectively. In method A, the mean recoveries were 99.45 +/- 0.287 and 100.28 +/- 0.277% at 298 and 332 nm, respectively, in the case of 1D and 99.40 +/- 0.245% and 99.50 +/- 0.292% at 312 and 344 nm, respectively in the case of 2D. The mean recovery was 100.03 +/- 0.523% at 366 nm in method B. Method C showed mean recovery of 100.20 +/- 0.642%. Recoveries for methods D and E were 98.98 +/- 0.721 and 100.25 +/- 0.282%, respectively. The degradation product was obtained in acidic stress condition, separated, and identified by IR and mass spectral analysis, from which the degradation product was confirmed and the degradation pathway was suggested. The first four methods were specific for TF in the presence of different concentrations of its degradation product. The five proposed methods were successfully applied for the determination of TF in Nodeprine tablets. Statistical comparison among the results obtained by these methods and that obtained by the official method for the determination of the drug was made, and no significant differences were found.[Correction of emotional disorders in patients with arterial hypertension]

I V AristovaPMID: 24429955 DOI:

Abstract

[Nutricional support in the complex treatment of a patient with esophageal spasm]

L D Firsova, O B Ianova, O S Vasnev, L N Kostiuchenko, I M Pichugina, L I EfremovPMID: 23947167 DOI:

Abstract

In the presented clinical case the theme of the need for an integrated therapeutic intervention has been disclosed, including nutritional support on the various links of the pathogenesis of esophagospasm to the effectiveness of the patient's treatment.New PDE4 inhibitors based on pharmacophoric similarity between papaverine and tofisopam

Frédéric J J Bihel, Hélène Justiniano, Martine Schmitt, Malik Hellal, Mohamed A Ibrahim, Claire Lugnier, Jean-Jacques BourguignonPMID: 21920746 DOI: 10.1016/j.bmcl.2011.08.036

Abstract

Pharmacophoric comparison between papaverine and tofisopam led to identify three new series of micro- to sub-micromolar inhibitors of phosphodiesterase-4, including 7,8-dialkoxy-2,3-benzodiazepin-4-one derivatives, 7,8-dialkoxy-1,4-benzodiazepin-2-one derivatives, and dialkoxybenzophenone derivatives.[Pineal hormone melatonin in low doses potentiates psychotropic and chronotropic activity of tofisopam in rats]

É B Abrushanian, A V PopovPMID: 23762983 DOI:

Abstract

Combination with a low dose of pineal hormone melatonin increased the anxiolytic effect of tofisopam (subthreshold dose) in open-field and cross-maze tests, as well as its chronotropic activity in time-course of forced swimming test in rats.Psychiatric aspects of phosphodiesterases: An overview

Vasantmeghna S Murthy, Ajish G MangotPMID: 26729948 DOI: 10.4103/0253-7613.169593